molecular formula C6H7BrN2O2 B2465359 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1310379-31-7

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B2465359
CAS RN: 1310379-31-7
M. Wt: 219.038
InChI Key: FLNLRCCADIMTTA-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid is a chemical compound with the CAS Number: 1310379-31-7 . It has a molecular weight of 219.04 and is a powder at room temperature . The IUPAC name for this compound is (4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C6H7BrN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11) . This indicates that the compound contains six carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid is a powder at room temperature . It has a molecular weight of 219.04 and a density of 1.79±0.1 g/cm3 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on these compounds to justify their potent in vitro antipromastigote activity . For instance, compound 13, which is a derivative of “2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid”, has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Synthesis of Hydrazine-Coupled Pyrazoles

“2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid” can be used in the synthesis of hydrazine-coupled pyrazoles . These compounds were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis of 1,4’-Bipyrazoles

This compound can also be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are important in the field of coordination chemistry due to their ability to act as bridging ligands in the formation of coordination polymers .

Preparation of Solid Hexacoordinate Complexes

“2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)acetic acid” can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in various fields, including catalysis, magnetism, and luminescence .

Synthesis of Various Pharmaceutical and Biologically Active Compounds

This compound is also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . These inhibitors can be used in the treatment of various diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-5(2-6(10)11)4(7)3-8-9/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLRCCADIMTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310379-31-7
Record name 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid
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